molecular formula C18H13BrN2O5 B392469 N'-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide CAS No. 324059-24-7

N'-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B392469
CAS No.: 324059-24-7
M. Wt: 417.2g/mol
InChI Key: LONNCUSFQWJCSH-UHFFFAOYSA-N
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Description

N’-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-bromobenzoic acid, which is then converted to 4-bromobenzoyl chloride using thionyl chloride. The 4-bromobenzoyl chloride is then reacted with 6-methoxy-2-oxo-2H-chromene-3-carbohydrazide under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzoyl chloride
  • 6-methoxy-2-oxo-2H-chromene-3-carbohydrazide
  • N-acylurea derivatives

Uniqueness

N’-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability under certain conditions .

Biological Activity

N'-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a synthetic compound belonging to the chromene class, characterized by its unique structural features that may confer significant biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antibacterial and anticancer studies.

  • Molecular Formula : C18H13BrN2O5
  • Molar Mass : 417.21 g/mol
  • CAS Number : 324059-24-7

The compound features a chromene core substituted with a bromophenyl group and a methoxy group, which are known to influence its biological properties significantly .

Antibacterial Activity

Research indicates that chromene derivatives, including this compound, exhibit promising antibacterial properties. These activities are attributed to their ability to interact with bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival. Studies have shown that compounds with similar structural motifs often demonstrate significant efficacy against various bacterial strains.

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. The compound has been evaluated against several cancer cell lines, showing potential cytotoxic effects. For instance, preliminary data indicate that it could inhibit the proliferation of breast cancer cells (MCF-7) and other tumor cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the bromine and methoxy groups enhances its interaction with biological macromolecules, leading to altered cellular functions. Molecular docking studies have suggested favorable binding interactions with target proteins involved in cancer progression and bacterial resistance mechanisms .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
6-Methoxycoumarin Methoxy group at position 6Known for fluorescence properties
4-Bromophenyl Coumarin Bromophenyl substitutionExhibits significant antibacterial activity
7-Hydroxycoumarin Hydroxy group at position 7Notable for anticoagulant effects

This compound stands out due to its specific combination of substituents, which may enhance its biological activity compared to other coumarin derivatives .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited growth in multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : Research evaluating the cytotoxic effects on MCF-7 cells revealed an IC50 value indicating significant anticancer activity, warranting further investigation into its therapeutic potential .
  • Mechanistic Insights : Molecular docking studies provided insights into how this compound interacts with target proteins, enhancing understanding of its mode of action in both antibacterial and anticancer contexts .

Properties

IUPAC Name

N'-(4-bromobenzoyl)-6-methoxy-2-oxochromene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O5/c1-25-13-6-7-15-11(8-13)9-14(18(24)26-15)17(23)21-20-16(22)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONNCUSFQWJCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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